molecular formula C8H10N2O4 B12521315 (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 732970-50-2

(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B12521315
CAS No.: 732970-50-2
M. Wt: 198.18 g/mol
InChI Key: FVZKQYLAEVWZGG-CLZZGJSISA-N
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Description

(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of oximes and α-amino ketones in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction. This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, binding to active sites and altering their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known antibiotic with a similar β-lactam ring structure.

    Cephalosporin: Another antibiotic with a bicyclic structure similar to (2R,5R)-3-(Methoxyimino)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

    Carbapenem: A class of antibiotics with a similar mechanism of action and structure.

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of the methoxyimino group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

732970-50-2

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

(2R,5R)-3-methoxyimino-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-14-9-5-2-4-3-6(11)10(4)7(5)8(12)13/h4,7H,2-3H2,1H3,(H,12,13)/t4-,7-/m1/s1

InChI Key

FVZKQYLAEVWZGG-CLZZGJSISA-N

Isomeric SMILES

CON=C1C[C@@H]2CC(=O)N2[C@H]1C(=O)O

Canonical SMILES

CON=C1CC2CC(=O)N2C1C(=O)O

Origin of Product

United States

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